

Spectroscopic Profile of 2,2-Difluoropropanol: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Difluoropropanol

Cat. No.: B1317334

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-difluoropropanol** (CAS No. 33420-52-9), a valuable fluorinated building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

2,2-Difluoropropanol is a fluorinated organic compound with the chemical formula $C_3H_6F_2O$. The presence of the gem-difluoro group on the second carbon significantly influences its chemical and physical properties, making it a subject of interest for the synthesis of novel chemical entities. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound in various research and development settings. While comprehensive experimental data is not widely available in public spectral databases, this guide synthesizes available information and provides predicted spectral data alongside established experimental protocols for its determination.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for **2,2-difluoropropanol**. Due to the limited availability of public experimental spectra,

some values are based on predictions from computational models and analysis of similar fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **2,2-Difluoropropanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.8	Triplet (t)	~13	CH_2
~2.5	Singlet (s)	-	OH
~1.5	Triplet (t)	~19	CH_3

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2,2-Difluoropropanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~125	Triplet (t)	~245	CF_2
~68	Triplet (t)	~25	CH_2
~22	Triplet (t)	~28	CH_3

Table 3: Predicted ^{19}F NMR Spectroscopic Data for **2,2-Difluoropropanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~-95	Quartet of triplets (qt)	~19 (JFH), ~13 (JFH)	CF_2

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for **2,2-Difluoropropanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch
2980-2850	Medium	C-H stretch (alkane)
1200-1000	Strong	C-F stretch
1050-1000	Medium	C-O stretch

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation for **2,2-Difluoropropanol**

m/z	Proposed Fragment
96	[M] ⁺ (Molecular Ion)
77	[M - F] ⁺
65	[M - OCH ₃] ⁺
45	[CH ₂ OH] ⁺

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition of spectroscopic data. The following protocols are generalized for the analysis of fluorinated alcohols like **2,2-difluoropropanol**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2,2-difluoropropanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) can be used.
- **¹H NMR Spectroscopy:** Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

- ^{13}C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
- ^{19}F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Proton decoupling can be employed to simplify the spectrum and aid in assignment.

Infrared (IR) Spectroscopy

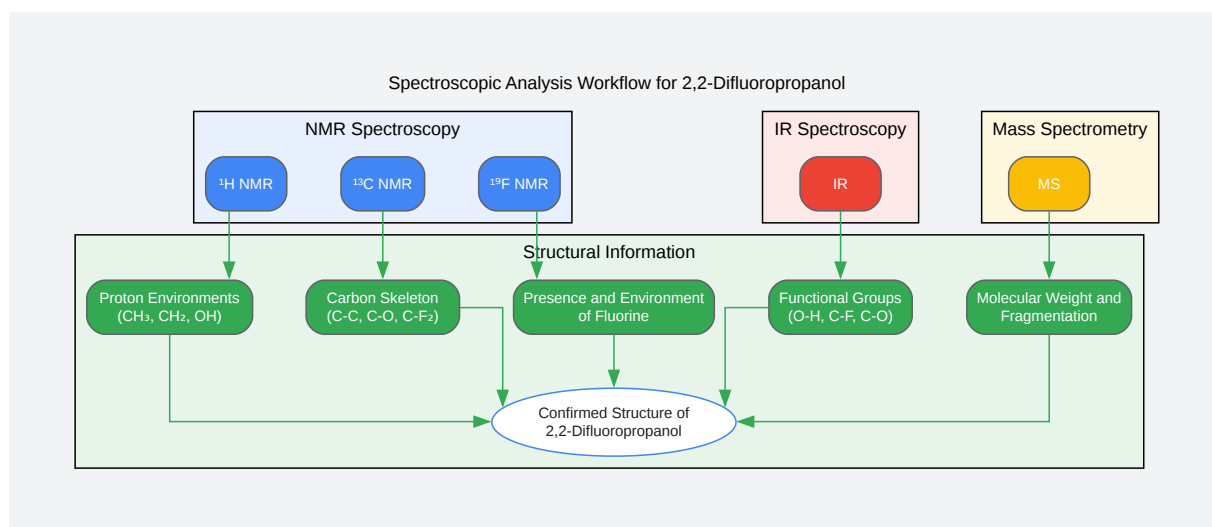
- Sample Preparation: For a liquid sample like **2,2-difluoropropanol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2,2-difluoropropanol** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and create a characteristic mass spectrum.
- Mass Analysis: Scan a mass range of approximately m/z 10-200 to detect the molecular ion and key fragment ions.

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information to elucidate the structure of **2,2-difluoropropanol**. The logical workflow of data interpretation is visualized in the following diagram.



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Caption: Workflow of Spectroscopic Data Integration.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Difluoropropanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1317334#2-2-difluoropropanol-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1317334#2-2-difluoropropanol-spectroscopic-data-nmr-ir-ms)

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